molecular formula C18H20N6O4S B12381395 Lomedeucitinib CAS No. 2328068-29-5

Lomedeucitinib

Cat. No.: B12381395
CAS No.: 2328068-29-5
M. Wt: 419.5 g/mol
InChI Key: VWIVBQZLVAGLMH-ASGODXDTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Lomedeucitinib is synthesized through a multi-step process involving various organic reactions. The synthesis begins with the preparation of key intermediates, followed by coupling reactions to form the final product. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Lomedeucitinib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various intermediates that are further processed to obtain this compound. The final product is characterized by its high purity and specific chemical structure .

Scientific Research Applications

Lomedeucitinib has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study TYK2 inhibition and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating immune responses and inflammatory processes.

    Medicine: Undergoing clinical trials for the treatment of autoimmune diseases like psoriasis and psoriatic arthritis.

Mechanism of Action

Lomedeucitinib exerts its effects by inhibiting the activity of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family. TYK2 is involved in the signaling pathways of various cytokines, including interleukin-12 (IL-12) and interleukin-23 (IL-23). By inhibiting TYK2, this compound reduces the production of pro-inflammatory cytokines, thereby alleviating symptoms of autoimmune and inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Lomedeucitinib is unique due to its high specificity for TYK2, which minimizes off-target effects and enhances its therapeutic potential. Its oral bioavailability and favorable safety profile make it a promising candidate for long-term treatment of autoimmune diseases .

Properties

CAS No.

2328068-29-5

Molecular Formula

C18H20N6O4S

Molecular Weight

419.5 g/mol

IUPAC Name

4-[(3-methylsulfonylpyridin-2-yl)amino]-6-[[(2R)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide

InChI

InChI=1S/C18H20N6O4S/c1-19-17(26)14-11(21-15-12(29(2,27)28)4-3-7-20-15)8-13(23-24-14)22-16(25)10-9-18(10)5-6-18/h3-4,7-8,10H,5-6,9H2,1-2H3,(H,19,26)(H2,20,21,22,23,25)/t10-/m0/s1/i1D3

InChI Key

VWIVBQZLVAGLMH-ASGODXDTSA-N

Isomeric SMILES

[2H]C([2H])([2H])NC(=O)C1=NN=C(C=C1NC2=C(C=CC=N2)S(=O)(=O)C)NC(=O)[C@@H]3CC34CC4

Canonical SMILES

CNC(=O)C1=NN=C(C=C1NC2=C(C=CC=N2)S(=O)(=O)C)NC(=O)C3CC34CC4

Origin of Product

United States

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